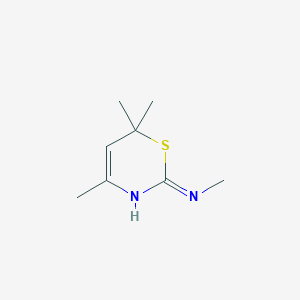

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol . It is known for its unique structure, which includes a thiazine ring substituted with multiple methyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

-

Thiourea Cyclization : Reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate under ultrasound irradiation yields 2-imino-1,3-thiazinane derivatives (e.g., 58a–m , 52–90% yields) via intermediate β-hydroxy thioureas .

-

Acid-Catalyzed Cyclization : Thiourea intermediates cyclize in acetic acid to form 1,3-thiazinanes, avoiding hydride migration products seen with Rh₂(OAc)₄ catalysis .

Microwave-Assisted Coupling

-

Palladium-catalyzed (Pd(dppf)Cl₂) coupling of thiazinanones with boronic acids under microwave irradiation introduces biaryl or thioaryl groups at the 4-position (e.g., 126 , 127 ) .

Reactivity of the Exocyclic Amine Group

The 2-amine substituent participates in nucleophilic and condensation reactions:

Alkylation/Arylation

-

N-Alkylation : Under basic conditions, the amine reacts with alkyl halides or epoxides to form secondary amines. For example, analogous 2-imino-thiazinanes undergo alkylation at the exocyclic nitrogen .

-

Schiff Base Formation : Condensation with aldehydes (e.g., p-nitrobenzaldehyde) produces imine derivatives, as seen in related chalcone-thiazinane hybrids .

Acylation

-

Acetylation : Treatment with acetic anhydride acetylates the amine, forming N-acetyl derivatives (e.g., 5b from similar compounds) .

Ring-Opening and Rearrangement Reactions

The thiazinane ring exhibits strain-dependent reactivity:

Acid/Base-Mediated Ring Opening

-

Hydrolysis : Strong acids or bases cleave the thiazinane ring. For example, 1,3-thiazinane-4-ones (63a–d ) form via ring-opening of α,β-unsaturated esters with thioureas .

-

Sigmatropic Rearrangements : Propargyl thiocyanates undergo -sigmatropic shifts to form thiazoles via chair-like transition states . While not directly reported for this compound, similar rearrangements are plausible under thermal or catalytic conditions.

Palladium-Catalyzed Cross-Couplings

-

Suzuki-Miyaura Coupling : Thiazinanones coupled with boronic acids (e.g., 125a→126 ) under Pd(dppf)Cl₂ catalysis introduce aryl groups at the 4-position .

-

Buchwald-Hartwig Amination : The exocyclic amine could participate in C–N bond-forming reactions with aryl halides.

Cycloadditions

-

Diels-Alder Reactions : The thiazinane’s conjugated system may act as a diene or dienophile, though this remains unexplored in the literature.

Comparative Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. A study synthesized a series of benzimidazole-thiazinone derivatives that showed promising antimicrobial activity against various pathogens. The structural similarity of these derivatives to known bioactive compounds suggests that N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine could also possess similar properties. The synthesis involved a one-pot reaction using coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate the formation of active intermediates .

Enzyme Inhibition

Thiazine derivatives have been studied for their ability to inhibit beta-secretase enzymes (BACE), which are crucial in the development of Alzheimer's disease. Compounds with structural motifs similar to this compound have shown potential in modulating BACE activity. These findings suggest that this compound could be further explored for its therapeutic potential in neurodegenerative diseases .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies including:

- One-Pot Reactions : Utilizing TBTU as a coupling reagent allows for efficient synthesis of thiazine derivatives with high yields and purity. This method simplifies the process by reducing the number of reaction steps required .

- Flash-Vacuum Pyrolysis : This technique has been applied in the synthesis of thiazine derivatives by facilitating rearrangements and cyclizations under controlled thermal conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized thiazine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotective effects, thiazine derivatives were tested for their ability to inhibit BACE activity. The results demonstrated that specific modifications on the thiazine ring enhanced inhibitory potency. This highlights the potential application of this compound in drug design aimed at treating Alzheimer's disease .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Evaluation against bacteria and fungi | Significant antimicrobial activity observed |

| Enzyme Inhibition | Modulation of beta-secretase enzyme activity | Potential therapeutic implications in Alzheimer's disease |

| Synthetic Methodology | One-pot reactions and flash-vacuum pyrolysis for efficient synthesis | High yields and reduced complexity in synthesis processes |

Mécanisme D'action

The mechanism of action of N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved in these interactions are still under investigation, and further research is needed to elucidate the precise mechanisms .

Comparaison Avec Des Composés Similaires

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine can be compared with other thiazine derivatives, such as:

Phenothiazine: Known for its use in antipsychotic medications.

Thiazine: A simpler structure with fewer methyl groups.

Methoxythiazine: Contains a methoxy group instead of multiple methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazine derivatives .

Activité Biologique

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is a compound belonging to the thiazine family, which is known for its diverse biological activities. This article synthesizes various research findings related to the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H16N2S

- Molecular Weight : 200.31 g/mol

- Functional Groups : Thiazine ring with methyl substituents at positions 4 and 6.

Antimicrobial Activity

Research has demonstrated that thiazine derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazine compounds, this compound was tested against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Bacillus subtilis | 22 |

| Pseudomonas aeruginosa | 15 |

The compound showed notable activity against both Gram-positive and Gram-negative bacteria, particularly against Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A series of studies have focused on its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies reported that this compound exhibited significant antiproliferative effects against several cancer cell lines. The following findings were noted:

-

Cell Lines Tested :

- Human breast cancer (MCF-7)

- Human lung cancer (A549)

- Human liver cancer (HepG2)

-

Results :

- The compound induced G2/M phase cell cycle arrest in MCF-7 cells.

- IC50 values ranged from 30 nM to 50 nM across different cell lines.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 35 | G2/M phase arrest |

| A549 | 45 | Induction of apoptosis |

| HepG2 | 40 | Inhibition of tubulin polymerization |

The results suggest that this compound may act as a multitargeted inhibitor affecting key pathways involved in cancer progression .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Tubulin Binding : Similar to other thiazine derivatives known for disrupting microtubule dynamics.

- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.

Propriétés

IUPAC Name |

N,4,6,6-tetramethyl-3H-1,3-thiazin-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6-5-8(2,3)11-7(9-4)10-6/h5H,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETOVGWHAFRGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(SC(=NC)N1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.